

# Application Notes and Protocols for GSK963 In Vivo Studies

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# For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of **GSK963**, a potent and selective RIP1 kinase inhibitor, for in vivo research applications. The following protocols and data are intended to guide researchers in the effective use of **GSK963** in preclinical studies.

## Introduction

**GSK963** is a chiral small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis and inflammation.[1][2][3] With a reported IC50 of 29 nM for RIPK1, it demonstrates high potency and selectivity, being over 10,000-fold more selective for RIPK1 than for 339 other kinases.[1][2][3] **GSK963** serves as an invaluable tool for investigating the role of RIPK1-mediated necroptosis in various disease models. Its inactive enantiomer, GSK962, can be utilized as a negative control to confirm on-target effects.[2]

# **Physicochemical Properties**



Property	Value
Molecular Formula	C14H18N2O
Molecular Weight	230.31 g/mol
CAS Number	2049868-46-2
Appearance	White to beige solid powder

## **Solubility Data**

**GSK963** exhibits varying solubility in common laboratory solvents. It is crucial to use fresh, anhydrous solvents, as moisture can significantly reduce solubility, particularly in DMSO.[1] Sonication may be recommended to aid dissolution in some cases.[4]

Solvent	Solubility (Reported)	
DMSO	≥ 200 mg/mL (868.39 mM)[1]	
75 mg/mL (325.65 mM)[5]		
40 mg/mL (173.68 mM)[4]		
2 mg/mL[6]		
Ethanol	46 mg/mL	
Water	Insoluble[1]	
Acetonitrile	Soluble[7]	

## **In Vivo Formulation Protocols**

The selection of an appropriate vehicle is critical for achieving desired exposure and efficacy in animal models. Below are established protocols for preparing **GSK963** for different routes of administration.

## **Protocol 1: Injectable Formulation (Aqueous System)**

This formulation is suitable for intraperitoneal (i.p.) administration and provides a clear solution.



### Vehicle Composition:

- 5% DMSO
- 40% PEG300
- 5% Tween 80
- 50% ddH₂O

#### Procedure:

- Prepare a stock solution of **GSK963** in fresh, anhydrous DMSO (e.g., 200 mg/mL).
- In a sterile tube, add the required volume of the DMSO stock solution.
- Add 40% of the final volume of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.
- Add 5% of the final volume of Tween 80 and mix until clear.
- Add 50% of the final volume of sterile ddH<sub>2</sub>O to reach the final desired concentration (e.g., 10 mg/mL).[1]
- Vortex the final solution until it is homogeneous.
- It is recommended to use this formulation immediately after preparation for optimal results.[1]

# Protocol 2: Injectable Formulation (SBE-β-CD System)

This formulation is an alternative for achieving a clear solution for injection.

### Vehicle Composition:

- 10% DMSO
- 90% (20% SBE-β-CD in Saline)

#### Procedure:



- Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. This can be stored at 4°C for up to one week.[3][5]
- Prepare a stock solution of GSK963 in DMSO (e.g., 25 mg/mL).[3][5]
- Add the required volume of the DMSO stock solution to a sterile tube.
- Add the 20% SBE-β-CD in saline solution to the DMSO stock to make up the final volume.
- Mix thoroughly until a clear solution is obtained. This method can achieve a final GSK963 concentration of ≥ 2.5 mg/mL.[5]

## **Protocol 3: Oral Administration (Suspension)**

For oral gavage, a suspension can be prepared using Carboxymethylcellulose sodium (CMC-Na).

### Vehicle Composition:

CMC-Na solution (e.g., 0.5% or 1% in sterile water)

#### Procedure:

- Weigh the required amount of GSK963 powder.
- Prepare the desired concentration of CMC-Na solution in sterile water.
- Add the GSK963 powder to the CMC-Na solution.
- Mix thoroughly to obtain a homogeneous suspension. This can achieve a concentration of ≥
   5 mg/mL.[1]

## In Vivo Dosing Recommendations

The following doses have been reported in murine models and can serve as a starting point for study design.



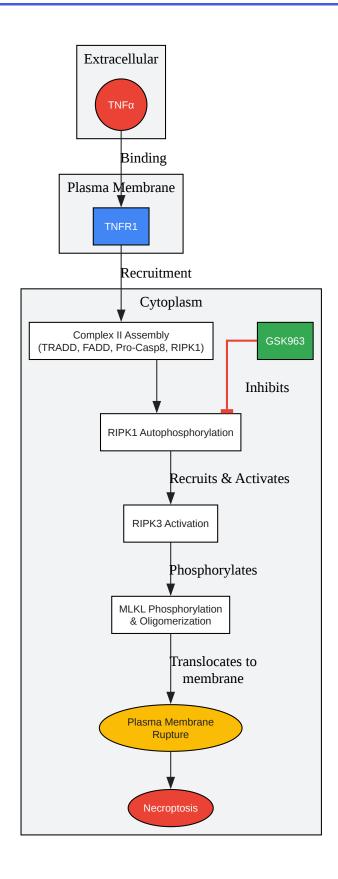
Animal Model	Dosing Range	Route of Administration	Study Context
C57BL/6 Mice	0.2, 2, and 10 mg/kg	i.p.	TNF + zVAD-induced lethal shock model[1]
Mice	25 mg/kg/3 hr	i.p.	Intracerebral hemorrhage model[6]

A dose of 2 mg/kg **GSK963** was shown to provide complete protection against hypothermia in the TNF-induced sterile shock model.[2][7]

# **Signaling Pathway of GSK963 Action**

**GSK963** exerts its therapeutic effect by directly inhibiting the kinase activity of RIPK1. In the necroptosis pathway, stimuli such as TNFα binding to its receptor (TNFR1) can lead to the formation of Complex II. Within this complex, RIPK1 undergoes autophosphorylation, which is a critical step for the recruitment and activation of RIPK3. Activated RIPK3 then phosphorylates MLKL, leading to its oligomerization, translocation to the plasma membrane, and subsequent membrane rupture, resulting in necroptotic cell death. **GSK963** blocks the initial autophosphorylation of RIPK1, thereby halting the entire downstream signaling cascade.





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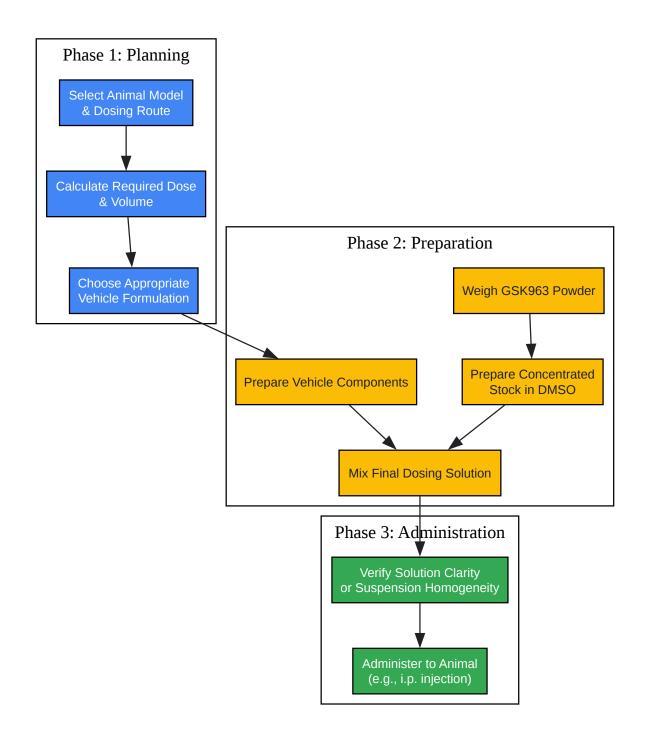


Caption: **GSK963** inhibits the necroptosis signaling pathway by blocking RIPK1 autophosphorylation.

# **Experimental Workflow for In Vivo Preparation**

The following diagram outlines the general workflow for preparing **GSK963** for in vivo administration.





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Caption: Workflow for the preparation and administration of **GSK963** for in vivo studies.

# **Storage and Stability**



- Powder: Store at -20°C for up to 3 years.[1][4]
- In Solvent: Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C for up to 1 year[4] or 2 years[5], or at -20°C for 1 month[1] to 1 year[5].

Always refer to the manufacturer's specific recommendations for storage of the compound and its solutions.

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